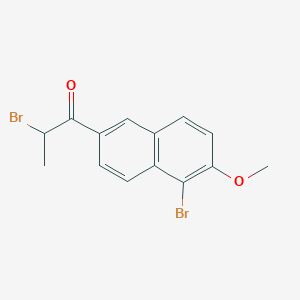






|
REACTION_CXSMILES
|
[Br:1][CH:2]([C:4]1([C:15]2[CH:24]=[CH:23][C:22]3[C:17](=[CH:18][CH:19]=[C:20]([O:26][CH3:27])[C:21]=3[Br:25])[CH:16]=2)O[C@@H](C(O)=O)[C@H](C(O)=O)[O:5]1)[CH3:3].S(=O)(=O)(O)O>>[Br:1][CH:2]([CH3:3])[C:4]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[C:20]([O:26][CH3:27])[C:21]=2[Br:25])[CH:16]=1)=[O:5]
|


|
Name
|
2-(1-bromoethyl)-2-(5-bromo-6-methoxy-2-naphthyl)-4(R),5(R)-dicarboxy-1,3-dioxolane
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)C1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C1=CC2=CC=C(C(=C2C=C1)Br)OC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)C1=CC2=CC=C(C(=C2C=C1)Br)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |